Formamide, N-2-naphthalenyl-

Descripción general

Descripción

Formamide, also known as methanamide, is the simplest naturally occurring (monocarboxylic acid) amide and the smallest molecule with a peptide bond . It is composed of hydrogen, oxygen, carbon, and nitrogen atoms, which are among the seven most prevalent elements in the universe .

Synthesis Analysis

Formamide can be synthesized through various methods. One approach for N-formylation of amines was developed using NaBH (OAc)3 as a reductant under an atmospheric pressure of CO2 at 50 °C . Another method involves the thermocatalytic conversion of CO2 and H2O to formate and formamide over Ni−Fe nitride heterostructures in the absence of synthetic H2 and N2 under mild hydrothermal conditions .

Molecular Structure Analysis

Formamide has been studied extensively for its molecular structure. It has been found that there are distorted ring dimers which consist of hydrogen-bonded formamide molecules in the liquid state . Also, H-bond formation of formamide, in which acidity centers interactions with fluoride ions and basicity centers with hydrofluoric acid, was used to determine its Lewis acidity and basicity .

Chemical Reactions Analysis

Formamide plays a significant role in various chemical reactions. It has been shown that formamide in the presence of largely available catalysts and by moderate heating yields the complete set of nucleic bases necessary for the formation of nucleic acids . Also, formamide can serve as a key building block for the synthesis of organic molecules relevant to premetabolic processes .

Physical And Chemical Properties Analysis

Formamide has unique physical and chemical properties. It is present in interstellar clouds and on comets, estimated to constitute 0.015% of cometary ice in relation to H2O . Its melting point is between 126-130 °C (lit.) .

Aplicaciones Científicas De Investigación

Enantioselective Catabolism by Microorganisms

A study on napropamide, a compound structurally related to "Formamide, N-2-naphthalenyl-," revealed the enantioselective catabolism of its chiral enantiomers by Sphingobium sp. This research highlighted the microorganism's capability to degrade different enantiomers through distinct catabolic pathways, providing insights into the biodegradation of naphthalene derivatives (Huang et al., 2019).

Advancements in Naphthalene Diimides (NDIs)

Significant advancements have been made in the synthesis, properties, and applications of naphthalene diimides (NDIs), a class of compounds closely related to "Formamide, N-2-naphthalenyl-." NDIs have been explored for their potential in supramolecular chemistry, sensors, catalysis, and as intercalators with DNA for medicinal applications, showcasing their versatility and broad applicability in scientific research (Kobaisi et al., 2016).

Molecular Gels and Sensing Films

The derivatization of naphthalene diimide to create low-molecular mass gelators (LMMGs) has led to the development of high-performance fluorescent sensing films. These films demonstrate exceptional sensitivity and selectivity for detecting specific vapors, such as aniline, offering promising applications in environmental monitoring and chemical sensing (Fan et al., 2016).

Telomere Targeting in Cancer Therapy

Research into naphthalene diimide derivatives has uncovered their potential as telomere targeting agents in cancer therapy. These compounds have shown remarkable potency in stabilizing human telomeric and gene promoter DNA quadruplexes, inhibiting the growth of cancer cells. This application represents a significant step forward in the development of new therapeutic strategies for treating cancer (Micco et al., 2013).

Anode Materials for Na-ion Batteries

A study on the use of polyimide derived from naphthalene for Na-ion batteries highlights its potential as an anode material. This polyimide exhibits high capacity, excellent cyclability, and strong rate capability, positioning it as an environmentally friendly and cost-effective alternative for energy storage technologies (Deng et al., 2015).

Direcciones Futuras

Formamide has promising applications in the context of the bioeconomy. It can be utilized as an innovative nitrogen source achieved through metabolic engineering . Furthermore, formamide’s role as a nitrogen source capable of safeguarding cultivation systems against contamination in non-sterile conditions adds an extra layer of practicality to its application, rendering it an attractive candidate for sustainable and resilient industrial practices .

Propiedades

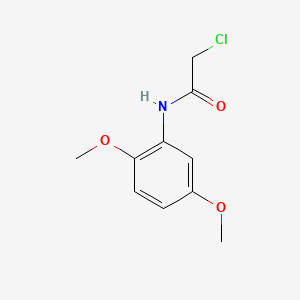

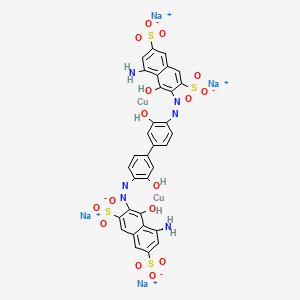

IUPAC Name |

N-naphthalen-2-ylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULBLBYDAHRCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196075 | |

| Record name | Formamide, N-2-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formamide, N-2-naphthalenyl- | |

CAS RN |

4423-74-9 | |

| Record name | 2-Formamidonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004423749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4423-74-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-2-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Naphthyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FORMAMIDONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY3VZ96QGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine](/img/structure/B1595170.png)